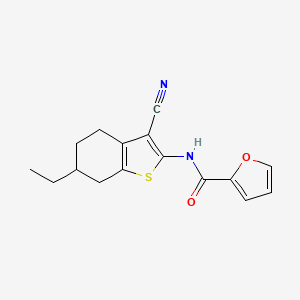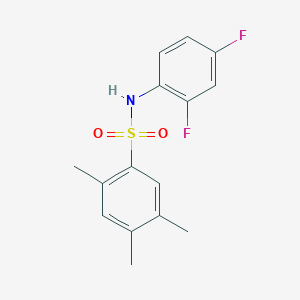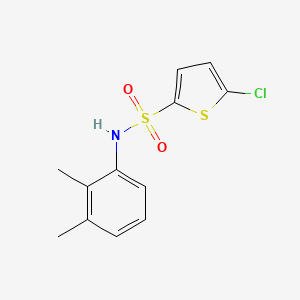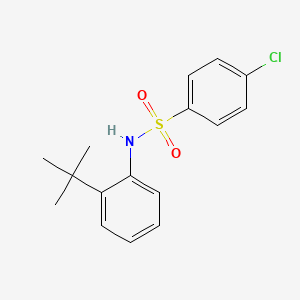
3-chloro-N-(2-methoxybenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-methoxybenzyl)benzenesulfonamide is an organic compound with the molecular formula C14H14ClNO3S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methoxybenzyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxybenzyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
3-chloro-N-(2-methoxybenzyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxybenzyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its catalytic activity and thereby affecting the physiological processes regulated by the enzyme. The specific pathways and molecular targets involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxybenzyl)benzenesulfonamide
- 2-chloro-N-(2-methoxybenzyl)benzenesulfonamide
- 4-chloro-N-(2-methoxybenzyl)benzenesulfonamide
Uniqueness
3-chloro-N-(2-methoxybenzyl)benzenesulfonamide is unique due to the specific positioning of the chloro and methoxybenzyl groups, which influence its chemical reactivity and biological activity. The presence of these functional groups can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C14H14ClNO3S |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-14-8-3-2-5-11(14)10-16-20(17,18)13-7-4-6-12(15)9-13/h2-9,16H,10H2,1H3 |
InChI Key |
HNJSEQTUVVSJEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B10972251.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B10972266.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B10972274.png)
![3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10972294.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10972301.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B10972318.png)

![Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10972325.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B10972344.png)



